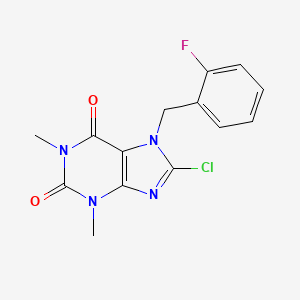![molecular formula C15H14Br2N2O3S B11650763 N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide is a synthetic organic compound that features bromine atoms and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. One possible route could include:
Starting Materials: 4-bromoaniline and 2-bromoaniline.
Step 1: Formation of a sulfonamide intermediate by reacting 2-bromoaniline with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Coupling the sulfonamide intermediate with 4-bromoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace the bromine atoms with other functional groups, while oxidation could modify the sulfonamide group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with sulfonamide groups are often explored for their potential as pharmaceuticals, particularly as antibiotics or anti-inflammatory agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The bromine atoms and sulfonamide group could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-2-[N-(2-chlorophenyl)methanesulfonamido]acetamide
- N-(4-Fluorophenyl)-2-[N-(2-fluorophenyl)methanesulfonamido]acetamide
Uniqueness
The presence of bromine atoms in N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions and stability.
Propiedades
Fórmula molecular |
C15H14Br2N2O3S |
|---|---|
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
2-(2-bromo-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H14Br2N2O3S/c1-23(21,22)19(14-5-3-2-4-13(14)17)10-15(20)18-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
MYJJBAUNONBGDY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)

![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)


![N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
